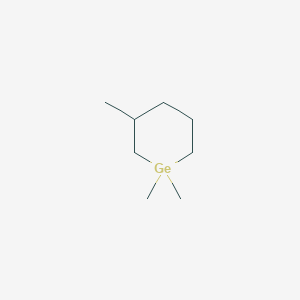
1,1,3-Trimethylgerminane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethylgerminane is an organogermanium compound characterized by the presence of three methyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethylgerminane can be synthesized through the hydrogermylation of vinylsilanes. This process involves the reaction of trimethylgermane with vinyl-substituted siloxane in the presence of Karstedt’s catalyst, resulting in the formation of anti-Markovnikov adducts .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of germanium tetrachloride with methylsiloxanes. This reaction can proceed through several pathways, including the insertion of germanium into Si-O or C-H bonds, or the exchange of chlorine atoms on germanium for methyl groups .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Trimethylgerminane undergoes various chemical reactions, including:
Hydrogermylation: Reaction with vinylsilanes to form anti-Markovnikov adducts.
Substitution Reactions: Exchange of chlorine atoms on germanium for methyl groups.
Common Reagents and Conditions:
Hydrogermylation: Typically conducted in the presence of Karstedt’s catalyst.
Substitution Reactions: Involves the use of germanium tetrachloride and methylsiloxanes.
Major Products:
Hydrogermylation: Anti-Markovnikov adducts at one or two double bonds of the substrate.
Substitution Reactions: Methyl-substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethylgerminane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of hyper-cross-linked porous polymers.
Catalysis: Acts as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethylgerminane involves its ability to participate in hydrogermylation and substitution reactions. The germanium atom in the compound can insert into Si-O or C-H bonds, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Trimethylgermane: Similar in structure but lacks the additional methyl group on the germanium atom.
Trichlorogermane: Contains chlorine atoms instead of methyl groups, leading to different reactivity.
Uniqueness: 1,1,3-Trimethylgerminane is unique due to its specific reactivity in hydrogermylation reactions, particularly its ability to form anti-Markovnikov adducts . This property distinguishes it from other germanium compounds and makes it valuable in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
100585-43-1 |
|---|---|
Molekularformel |
C8H18Ge |
Molekulargewicht |
186.86 g/mol |
IUPAC-Name |
1,1,3-trimethylgerminane |
InChI |
InChI=1S/C8H18Ge/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DPHYCTYLDBKWOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC[Ge](C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















